molecular formula C18H18O10S B14019120 Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate CAS No. 56923-25-2

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate

Cat. No.: B14019120
CAS No.: 56923-25-2
M. Wt: 426.4 g/mol
InChI Key: PTHZOEFLUWBKIJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the sulfonyl group.

    2-Hydroxy-4-methoxyacetophenone: Contains a hydroxyl and methoxy group but differs in the position of the functional groups.

    Apocynin: Contains methoxy and hydroxyl groups but has a different core structure.

Uniqueness

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is unique due to the presence of both sulfonyl and methoxycarbonyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

56923-25-2

Molecular Formula

C18H18O10S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonylphenyl)sulfonyl-4-methoxybenzoate

InChI

InChI=1S/C18H18O10S/c1-25-13-7-11(19)9(17(21)27-3)5-15(13)29(23,24)16-6-10(18(22)28-4)12(20)8-14(16)26-2/h5-8,19-20H,1-4H3

InChI Key

PTHZOEFLUWBKIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)O)OC

Origin of Product

United States

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